molecular formula C6H6BrN5O B11871109 3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine

3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B11871109
M. Wt: 244.05 g/mol
InChI Key: JUTCCTQEIFASOV-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as kinase inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxy-3-nitroaniline with bromine to introduce the bromo group, followed by cyclization with formamide to form the pyrazolo[3,4-d]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine primarily involves the inhibition of cyclin-dependent kinases (CDKs). By binding to the active site of CDKs, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDKs. This makes it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C6H6BrN5O

Molecular Weight

244.05 g/mol

IUPAC Name

3-bromo-4-methoxy-2H-pyrazolo[3,4-d]pyrimidin-6-amine

InChI

InChI=1S/C6H6BrN5O/c1-13-5-2-3(7)11-12-4(2)9-6(8)10-5/h1H3,(H3,8,9,10,11,12)

InChI Key

JUTCCTQEIFASOV-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC2=NNC(=C21)Br)N

Origin of Product

United States

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